Tetramethoxygermane

Catalog No.
S3332432
CAS No.
992-91-6
M.F
C4H12GeO4
M. Wt
196.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethoxygermane

CAS Number

992-91-6

Product Name

Tetramethoxygermane

IUPAC Name

tetramethoxygermane

Molecular Formula

C4H12GeO4

Molecular Weight

196.77 g/mol

InChI

InChI=1S/C4H12GeO4/c1-6-5(7-2,8-3)9-4/h1-4H3

InChI Key

ACOVYJCRYLWRLR-UHFFFAOYSA-N

SMILES

CO[Ge](OC)(OC)OC

Canonical SMILES

CO[Ge](OC)(OC)OC

Tetramethoxygermane (TMOG) is a highly volatile, tetravalent germanium alkoxide utilized primarily as a halogen-free precursor for chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel synthesis. Featuring a boiling point of 145–146°C and a vapor pressure of 4 mmHg at 25°C, it provides an exceptionally high precursor flux at near-ambient temperatures [1]. In industrial procurement, TMOG is selected over halide-based or sterically hindered alkyl-germanium precursors due to its clean decomposition profile, which liberates non-corrosive methanol rather than acidic byproducts. This makes it a critical material for the conformal deposition of germania (GeO2), germanium-doped zinc oxide, and multicomponent chalcogenide films (such as GeSbTe) in phase-change memory and advanced optoelectronic applications [2].

Generic substitution of TMOG with standard germanium tetrachloride (GeCl4) or tetraethoxygermane (TEOG) introduces severe process limitations. GeCl4 is highly corrosive, generating hydrogen chloride (HCl) gas upon reaction with water or protic co-reactants, which etches delicate microelectronic substrates (e.g., TiN contacts) and degrades ALD reactor seals [1]. While TEOG is a halogen-free alternative, its ethoxy ligands increase steric bulk and significantly raise the boiling point (~185°C) compared to TMOG (145°C) [2]. This ~40°C difference drastically reduces vapor pressure at room temperature, forcing manufacturers to aggressively heat precursor delivery lines to prevent condensation and achieve sufficient flux. Furthermore, the methoxy groups in TMOG undergo hydrolytic polycondensation much faster than ethoxy groups, making TMOG the strict requirement for rapid, low-temperature sol-gel germania network formation [3].

Precursor Volatility and Delivery Line Compatibility

TMOG exhibits a vapor pressure of 4 mmHg at 25°C and a boiling point of 145–146°C[1]. In contrast, the closest in-class comparator, tetraethoxygermane (TEOG), boils at approximately 185°C, resulting in a substantially lower vapor pressure at ambient conditions [2]. This ~40°C reduction in boiling point allows TMOG to be delivered via vapor-draw ALD systems with minimal to no line heating, whereas TEOG requires heated lines to prevent condensation and maintain equivalent precursor flux.

Evidence DimensionBoiling point and room-temperature vapor pressure
Target Compound DataBP: 145–146°C; VP: 4 mmHg at 25°C
Comparator Or BaselineTEOG (BP: ~185°C)
Quantified Difference~40°C lower boiling point for TMOG, yielding significantly higher volatility
ConditionsStandard ambient conditions for vapor-draw deposition systems

Higher volatility reduces the thermal budget required for precursor delivery, preventing premature thermal degradation and simplifying ALD/CVD equipment design.

Halogen-Free Byproduct Profile in Microelectronics

When used in hydrolytic or co-reactant-driven ALD/CVD processes, TMOG decomposes to yield methanol as its primary organic byproduct [1]. The industry standard baseline, GeCl4, generates highly corrosive hydrogen chloride (HCl) gas. By utilizing TMOG, manufacturers eliminate 100% of acidic halide byproducts, which is critical when depositing films over sensitive metallic contacts like titanium nitride (TiN) that are highly susceptible to halide etching [2].

Evidence DimensionCorrosivity of reaction byproducts
Target Compound DataGenerates non-corrosive methanol
Comparator Or BaselineGeCl4 (generates corrosive HCl gas)
Quantified Difference100% elimination of acidic halide byproducts
ConditionsHydrolysis or ALD ligand exchange reactions

Eliminating HCl byproducts prevents the degradation of sensitive substrate layers and extends the lifespan of reactor vacuum seals.

Germanium Doping Efficiency in ALD Zinc Oxide

In the atomic layer deposition of germanium-doped zinc oxide (ZnO:Ge), TMOG demonstrates exceptional reactivity, allowing for Ge incorporation up to 17 at% without phase segregation [1]. At an optimized doping level of 2.1 at% at a low deposition temperature of 250°C, the resulting films achieve a maximum carrier concentration of 2.14 × 10^20 cm^-3 and a carrier mobility of ~5 cm^2 V^-1 s^-1. Alkyl-germanium precursors typically suffer from low reactivity at these temperatures, failing to achieve comparable dopant densities.

Evidence DimensionMaximum dopant incorporation and carrier concentration
Target Compound DataUp to 17 at% Ge incorporation; 2.14 × 10^20 cm^-3 carrier concentration at 2.1 at%
Comparator Or BaselineStandard alkyl-Ge precursors (low reactivity at 250°C)
Quantified DifferenceEnables highly controlled doping up to 17 at% at low thermal budgets
ConditionsALD with diethylzinc and water vapor at 250°C

High dopant incorporation at low temperatures is essential for manufacturing advanced transparent conductive oxides for flexible optoelectronics.

pH Stability of Sol-Gel Germania Networks

When TMOG is used as a precursor for hydrolytic polycondensation, it forms a robust germania (GeO2) network that exhibits superior chemical resistance compared to traditional pure silica sol-gels. In capillary microextraction applications, TMOG-derived hybrid coatings maintained their structural integrity and extraction performance even after 24 hours of continuous rinsing with extreme pH solutions, including 0.1 M NaOH (pH 13) and 0.05 M HCl [1]. Standard silica networks rapidly degrade under such harsh alkaline conditions.

Evidence DimensionAlkaline stability (pH 13)
Target Compound DataMaintains structural integrity after 24h at pH 13
Comparator Or BaselinePure silica sol-gel (degrades at high pH)
Quantified DifferenceProvides operational stability in highly basic environments where silica fails
Conditions24-hour exposure to 0.1 M NaOH (pH 13)

Allows for the creation of highly durable chromatographic stationary phases and extraction media that can withstand aggressive sample matrices.

Phase-Change Memory (PCM) Film Deposition

TMOG is the preferred germanium source for the atomic layer deposition (ALD) of GeSbTe (GST) and GeTe films. Its high volatility and clean ligand exchange with silyltelluride precursors enable highly conformal coating of high-aspect-ratio contact holes, a critical requirement for reducing reset currents in modern PCM devices [1].

Transparent Conductive Oxides (TCOs)

Due to its high reactivity at low temperatures (e.g., 250°C), TMOG is utilized as a highly efficient Ge-doping source in the ALD of zinc oxide (ZnO:Ge). It allows for precise dopant incorporation up to 17 at%, yielding high carrier concentrations necessary for advanced optoelectronics and flexible displays [2].

Advanced Sol-Gel Chromatography Media

Leveraging its rapid hydrolysis kinetics, TMOG is used to synthesize hybrid organic-inorganic germania stationary phases for capillary microextraction and gas chromatography. These TMOG-derived coatings offer exceptional resistance to extreme pH environments (up to pH 13), significantly outperforming traditional silica-based media [3].

Halogen-Free Optical Waveguide Fabrication

TMOG serves as a highly pure, non-corrosive precursor for depositing GeO2-doped silica glass via chemical vapor deposition (CVD) and flame hydrolysis deposition (FHD). By eliminating HCl byproducts, it protects sensitive manufacturing equipment while allowing precise tuning of the refractive index in optical fibers and planar waveguides [4].

Dates

Last modified: 08-19-2023

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